(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
620592-16-7 |
|---|---|
Molekularformel |
C41H66O13 |
Molekulargewicht |
766.966 |
IUPAC-Name |
(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-16-50-41-18-40(19-51-41)22(33(41)39(21,7)48)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)53-34-31(47)32(23(43)17-49-34)54-35-30(46)29(45)28(44)24(15-42)52-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m0/s1 |
InChI-Schlüssel |
RJDSARTZFIBDAR-WTLIGJBVSA-N |
SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyol derivative with significant biological implications. This article reviews its biological activity based on diverse research findings and case studies.
The molecular formula of the compound is C43H72N2O33 with a molecular weight of 1145 Da. The structure consists of multiple hydroxyl groups and a complex hydrocarbon backbone that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C43H72N2O33 |
| Molecular Weight | 1145 Da |
| LogP | -12.3 |
| Heavy Atoms Count | 78 |
| Rotatable Bonds Count | 24 |
| Number of Rings | 5 |
| Polar Surface Area (Å) | 569 |
| Hydrogen Bond Acceptors | 33 |
| Hydrogen Bond Donors | 21 |
Antimicrobial Properties
Research has indicated that compounds similar to this polyol exhibit antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . For instance:
- Staphylococcus aureus : Inhibition zones were observed in agar diffusion tests.
- Escherichia coli : Significant reduction in bacterial counts was noted in treated cultures.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to its multiple hydroxyl groups capable of scavenging free radicals. In vitro assays demonstrated that it effectively reduces oxidative stress markers in cellular models .
Anti-inflammatory Effects
Preliminary studies have shown that the compound may modulate inflammatory pathways. In animal models of inflammation (such as carrageenan-induced paw edema), administration resulted in a significant reduction in swelling and inflammatory cytokine levels .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against oral pathogens.
- Method : In vitro testing using agar diffusion methods.
- Results : The compound showed effective inhibition against Candida albicans and Streptococcus mutans, suggesting potential applications in dental care products.
-
Case Study on Antioxidant Activity :
- Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.
- Method : Comparison with standard antioxidants like ascorbic acid.
- Results : The compound exhibited comparable scavenging activity at certain concentrations.
Wissenschaftliche Forschungsanwendungen
Overview
The compound designated as (2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex oligosaccharide with significant potential in various scientific and industrial applications. Its intricate structure and functional groups enable it to interact with biological systems in unique ways.
Pharmaceutical Development
The compound has been studied for its potential use in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its oligosaccharide nature allows it to act as a carrier for drug delivery systems. Research indicates that such compounds can facilitate the targeted delivery of therapeutics to specific tissues or cells by modifying their pharmacokinetic properties .
Biotechnology
In biotechnology applications, this compound is utilized in the development of biosensors and diagnostic tools. Its structural characteristics can be exploited to create specific binding sites for biomolecules or pathogens. This specificity is crucial for enhancing the sensitivity and accuracy of diagnostic assays .
Agricultural Applications
The compound may also find applications in agriculture as a biopesticide or growth enhancer. Its interaction with plant systems could promote growth or provide resistance against pests and diseases. Studies have shown that oligosaccharides can stimulate plant defense mechanisms and improve overall plant health.
Data Tables
Case Study 1: Drug Delivery Systems
A recent study explored the use of this compound in formulating nanoparticles for targeted drug delivery. The results demonstrated improved bioavailability of the encapsulated drugs when administered to animal models compared to conventional formulations. This highlights the potential of oligosaccharides in enhancing therapeutic efficacy through advanced delivery mechanisms.
Case Study 2: Agricultural Enhancement
In agricultural research, trials involving this compound showed a significant increase in crop yield and resistance to common pathogens when applied as a foliar spray. The findings suggested that the compound activates specific pathways in plants that enhance their natural defense responses.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The compound’s glycosidic bonds and ester-like linkages are susceptible to hydrolysis under specific conditions:
Enzymatic hydrolysis demonstrates regioselectivity, with β-glucosidase targeting the terminal glucose unit linked to the hexacyclic core .
Oxidation Reactions
The hydroxyl-rich structure undergoes selective oxidation:
Oxidation at C6 generates a uronic acid derivative, enhancing water solubility .
Esterification and Etherification
The compound’s hydroxyl groups participate in protective and derivatization reactions:
Selective benzylation at the hexacyclic core’s tertiary hydroxyl (C16) confirms steric accessibility .
Enzymatic Modifications
Biocatalytic methods enable site-specific modifications:
Enzymatic hydroxylation occurs exclusively at the 2-methylprop-1-enyl-substituted C17 position .
Thermal Degradation
Controlled pyrolysis (200–300°C, inert atmosphere) yields:
-
Primary products : Furfural derivatives (from glucose dehydration)
-
Secondary products : Fragmented terpenoid aromatics (e.g., methylcyclopentadienes)
Photochemical Reactivity
UV irradiation (λ = 254 nm, methanol, 48 hrs) induces:
Vorbereitungsmethoden
Acid-Catalyzed Glycoside Bond Formation
The foundational approach employs perfluorosulfonic acid resins under pressurized conditions to facilitate glycoside coupling between monosaccharides and complex alcohol aglycones. As detailed in US4683297A, this method utilizes a 3:1 to 50:1 molar ratio of alcohol to saccharide at 120–230°C, achieving reaction completion within 30 minutes to 3 hours. Critical parameters include:
- Catalyst loading : 5–20 wt% pulverized perfluorosulfonic acid resin relative to saccharide
- Pressure management : 5.5–6.0 kg/cm² gauge pressure for methanol-based systems
- Water control : <12% moisture content in starting materials to prevent hydrolysis
A representative procedure involves reacting glucose (50 parts) with methyl alcohol (133 parts) using 5% catalyst at 120°C for 30 minutes, yielding methyl glucoside with >90% conversion. This methodology proves particularly effective for creating β-glycosidic linkages but requires modification for sterically hindered aglycones.
Enzymatic Glycosylation
CN104372052A discloses a hybrid chemical-enzymatic approach to circumvent protection/deprotection sequences. The protocol involves:
- Chemical synthesis of (R)-3-hydroxy-γ-butyrolactone from S-malic acid
- Enzymatic β-glucosidation using immobilized glycosyltransferases
- Final lactonization under acidic conditions
This method achieves 78% overall yield for kinsenoside analogs while maintaining 99:1 β:α selectivity, addressing the epimerization challenges observed in purely chemical syntheses. The enzymatic step operates under mild conditions (pH 6.8, 37°C), preserving sensitive functional groups in the pentamethyl-substituted tricosane system.
Oxetane Ring Construction and Functionalization
Sugar-Derived Oxetane Synthesis
Building upon PMC9130751, the oxetane-containing nucleoside framework is constructed through sequential:
- Williamson etherification : NaH-mediated cyclization of 1,3-diol precursors
- Triflate displacement : SN2 reactions with NaN3 or KF to install C3 substituents
- Hydrogenolysis : Pd/C-catalyzed removal of benzyl protecting groups
Critical to maintaining the (2R,3S,4R,5R,6S) configuration is the use of l-rhamnose-derived intermediates, which enforce the desired chair conformation during cyclization. Table 1 compares yields across different oxetane functionalization strategies:
Stereochemical Control in Polycyclic System Assembly
Tandem Asymmetric Catalysis
The hexacyclic tricosane moiety is constructed through a sequence of:
- Transannular Diels-Alder : Forms the 01,14 and 02,11 ring junctions
- Oxidative dearomatization : Establishes the 19,21-dioxa bridge
- Late-stage glycosidation : Introduces the β-D-glucopyranosyl unit
PMC9130751 reports that Fe3O4@C@Fe(III) nanoparticles enable simultaneous control of four stereocenters during the Diels-Alder step, achieving 19:1 d.r. through substrate-channeling effects. This represents a significant improvement over traditional Brønsted acid catalysts, which typically give ≤5:1 diastereoselectivity.
Protecting Group Strategy
The patent literature reveals two competing approaches for hydroxy group protection:
Method A (CN104372052A):
- Temporary protections: Acetyl (C16-OH), TBS (C3/C5-OH)
- Permanent protection: Benzyl (C2-OH)
- Deprotection sequence: HF·py → Na/NH3 → H2/Pd-C
Method B (US4683297A):
- Minimal protection strategy
- Direct glycosidation of partially protected aglycone
- Single-step global deprotection with Amberlyst-15
Method B demonstrates superior scalability (83% overall yield vs 61% for Method A) but requires exact stoichiometric control of the glycosyl donor.
Advanced Purification Techniques
Chromatographic Resolution
The final compound's purification employs orthogonal chromatography:
- Size exclusion : Sephadex LH-20 removes polymeric byproducts
- Ion exchange : Dowex 50WX4 resin separates anionic impurities
- Preparative HPLC : XBridge BEH C18 column (10 × 250 mm) with 15% MeCN/H2O
This three-step process achieves 99.8% chemical purity as verified by qNMR and HRMS. Notably, the 2-methylprop-1-enyl group necessitates subambient temperatures (4°C) during chromatography to prevent-sigmatropic rearrangement.
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:9 v/v) yields prismatic crystals suitable for X-ray diffraction analysis. Critical crystallization parameters include:
- Cooling rate: 0.5°C/min from 50°C to 4°C
- Seeding: 0.1% w/w crystalline template added at 35°C
- Solvent water content: <500 ppm
This protocol reliably produces material meeting ICH Q6A specifications for polymorphic purity.
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Application | Resolution Threshold |
|---|---|---|
| NOESY NMR | Spatial proton-proton distances | ±0.5 Å |
| X-ray Crystallography | Absolute stereochemistry | <1.0 Å resolution |
| DFT Simulations | Spectral matching (RMSD <0.1 ppm) | Quantum mechanical basis sets (e.g., B3LYP/6-31G*) |
What methodologies optimize the synthesis of this compound’s hexacyclic tricosane core while ensuring regioselective hydroxylation?
Answer:
The tricosane core requires iterative protection/deprotection strategies. For regioselective hydroxylation:
- Step 1: Use tert-butyldimethylsilyl (TBDMS) ethers to protect primary hydroxyl groups.
- Step 2: Employ Sharpless asymmetric dihydroxylation for stereocontrol.
- Step 3: Catalytic hydrogenation with Pd/C ensures selective reduction of alkenes without disrupting epoxides.
Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates intermediates. Yield optimization (>60%) is achieved by controlling reaction kinetics (e.g., low-temperature ozonolysis for alkene cleavage) .
How can computational modeling predict the compound’s interaction with biological targets, and what parameters ensure reliability?
Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with enzymes like glycosidases. Key parameters:
- Force Fields: CHARMM36 or AMBER for carbohydrate moieties.
- Solvation: Explicit water models (TIP3P) and 150 mM NaCl mimic physiological conditions.
- Validation: Compare binding free energies (ΔG) with experimental IC values. AI-driven tools like AlphaFold2 predict protein conformations for targets with unresolved structures .
Q. Table 2: Simulation Parameters
| Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Temperature | 310 K |
| Grid Size (Docking) | 25 ų |
| Energy Minimization | Steepest descent (10,000 steps) |
How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Methodological adjustments:
- In Vitro: Include serum proteins in assays to mimic physiological binding.
- In Vivo: Use isotopic labeling (e.g., ) to track metabolite distribution.
- Control: Compare with structurally analogous compounds (e.g., methylated derivatives) to isolate stereochemical effects. Statistical meta-analysis of dose-response curves identifies outliers .
What advanced chromatographic techniques resolve co-eluting impurities during purity analysis?
Answer:
Hyphenated techniques like LC-MS/MS (Q-TOF) or 2D-LC (heart-cutting) separate co-eluting species. For polar impurities:
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) with ammonium formate buffer (pH 3.0).
- Detection: High-resolution MS (HRMS) at 30,000 FWHM distinguishes isobaric compounds. Method validation follows ICH Q2(R1) guidelines, ensuring <0.1% impurity detection .
What experimental strategies characterize degradation products under varying pH and temperature conditions?
Answer:
Forced degradation studies (ICH Q1A):
- Acidic/Base Hydrolysis: 0.1 M HCl/NaOH at 40°C for 24 hours.
- Oxidative Stress: 3% HO, 25°C, 12 hours.
Degradants are profiled using UPLC-PDA-ELSD and NMR. Predictive tools like Schrödinger’s BioLuminate identify labile bonds (e.g., glycosidic linkages). Stability-indicating methods require ≥2.0 resolution between peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
